molecular formula C13H15NO6 B5853904 ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate

ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate

Cat. No.: B5853904
M. Wt: 281.26 g/mol
InChI Key: UCSPQAGORVUWGT-VOTSOKGWSA-N
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Description

Ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate is an organic compound with a complex structure that includes a nitroethenyl group, a methoxy group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate typically involves multiple steps. One common method starts with the nitration of 2-methoxy-4-vinylphenol to introduce the nitro group. This is followed by an esterification reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-13(15)9-20-11-5-4-10(6-7-14(16)17)8-12(11)18-2/h4-8H,3,9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPQAGORVUWGT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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